N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride
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Overview
Description
N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride involves the reaction of 2,6-dimethylphenyl isocyanate with N-Butyl-3-piperidinol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the butyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
31755-26-7 |
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Molecular Formula |
C18H29ClN2O2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
(1-butylpiperidin-1-ium-3-yl) N-(2,6-dimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-5-11-20-12-7-10-16(13-20)22-18(21)19-17-14(2)8-6-9-15(17)3;/h6,8-9,16H,4-5,7,10-13H2,1-3H3,(H,19,21);1H |
InChI Key |
MWSQXWNRFAPKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C.[Cl-] |
Origin of Product |
United States |
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